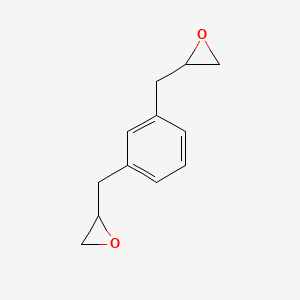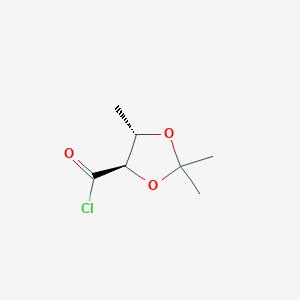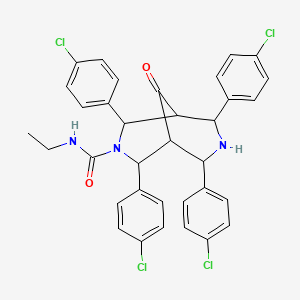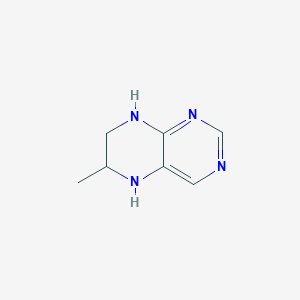
Pteridine, 5,6,7,8-tetrahydro-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pteridine, 5,6,7,8-tetrahydro-6-methyl- is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic structures composed of a pyrimidine ring fused to a pyrazine ring. This specific compound is characterized by the presence of a methyl group at the 6th position and a fully reduced tetrahydro form, which makes it distinct from other pteridines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pteridine, 5,6,7,8-tetrahydro-6-methyl- typically involves the condensation of 4-amino-5-nitrosopyrimidines with ketones, aldehydes, nitriles, or cyanoacetic acid under base-catalyzed conditions . The reaction conditions often require mild temperatures and the presence of an activated methylene group in the reactants to facilitate the formation of the pteridine ring system.
Industrial Production Methods
Industrial production of pteridine derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and solvent choice. Advanced purification techniques like crystallization and chromatography are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pteridine, 5,6,7,8-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxidized forms back to the tetrahydro state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various pteridine derivatives with different functional groups, which can have distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Pteridine, 5,6,7,8-tetrahydro-6-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of pteridine, 5,6,7,8-tetrahydro-6-methyl- involves its role as a cofactor in various enzymatic reactions. It participates in redox reactions, where it can donate or accept electrons, facilitating the catalytic activity of enzymes. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis .
Vergleich Mit ähnlichen Verbindungen
Pteridine, 5,6,7,8-tetrahydro-6-methyl- can be compared with other similar compounds such as:
Tetrahydrobiopterin: Another fully reduced pteridine that acts as a cofactor in hydroxylation reactions.
Sepiapterin: A yellow pigment and intermediate in the biosynthesis of tetrahydrobiopterin.
Lumazine: A pteridine derivative involved in the biosynthesis of riboflavin.
The uniqueness of pteridine, 5,6,7,8-tetrahydro-6-methyl- lies in its specific methyl substitution at the 6th position, which can influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C7H10N4 |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
6-methyl-5,6,7,8-tetrahydropteridine |
InChI |
InChI=1S/C7H10N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-5,11H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
RWPRAJVYKJNMTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC2=NC=NC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)
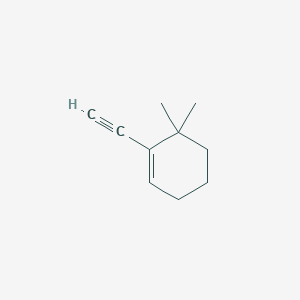


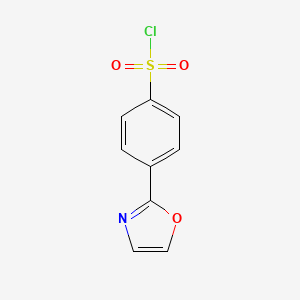
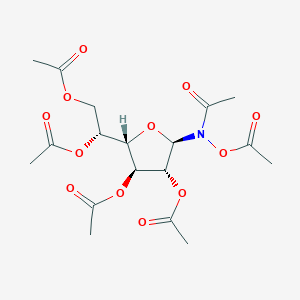
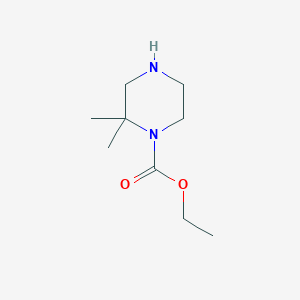
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
